4-Butylsulfonyl-1,2-dichlorobenzene
Description
4-Butylsulfonyl-1,2-dichlorobenzene (C₁₀H₁₂Cl₂O₂S) is a substituted dichlorobenzene derivative featuring a butylsulfonyl group (-SO₂C₄H₉) at the 4-position and chlorine atoms at the 1- and 2-positions of the benzene ring. This compound is of interest in organic synthesis and industrial applications due to the electron-withdrawing sulfonyl group and halogen substituents, which influence reactivity and stability.
Properties
IUPAC Name |
4-butylsulfonyl-1,2-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S/c1-2-3-6-15(13,14)8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFGNOGXXZXLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 4-Butylsulfonyl-1,2-dichlorobenzene : Combines a bulky butylsulfonyl group with two chlorine atoms, creating steric hindrance and strong electron-withdrawing effects.
- 1,2-Dichlorobenzene (DCB) : The simplest analog, lacking the sulfonyl group. Exhibits moderate polarity due to two adjacent chlorine atoms .
- 4-Bromo-1,2-dichlorobenzene : Substitutes bromine at the 4-position instead of butylsulfonyl, offering a heavier halogen with distinct electronic and steric properties .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 4-Butylsulfonyl-1,2-DCB | C₁₀H₁₂Cl₂O₂S | 283.22 | Not reported | Not reported |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -17 | 180 |
| 4-Bromo-1,2-dichlorobenzene | C₆H₃BrCl₂ | 226.35 | 87 | 140–142 (30 mmHg) |
Notes:
- The butylsulfonyl group increases molecular weight significantly compared to DCB and brominated analogs.
- The brominated derivative has a higher melting point than DCB due to increased molecular symmetry and halogen interactions .
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